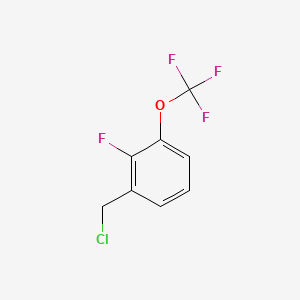
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C8H6ClF3O . It is a derivative of benzene, which is an aryl trifluoromethyl ether .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the preparation of (Trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the reaction of Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hours .Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene” can be represented by the InChI code: 1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene” include a boiling point of 68-70/15mm . The compound has a molecular weight of 210.58 .Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
The versatile nature of benzene derivatives, including those with complex fluorine substitutions such as 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, has shown significant promise in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), a related category, exemplify the potential of such compounds in nanotechnology and polymer processing due to their ability to self-assemble into nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is crucial for developing materials with specific functionalities and high stability, indicating that derivatives like 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene could have similar applications (Cantekin, de Greef, & Palmans, 2012).
Environmental Remediation and Safety
Fluorinated compounds have been extensively studied for their environmental persistence and potential toxicity. Research into biodegradation pathways for fluorinated substances, including those with complex structures like 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, is critical for understanding their environmental impact and for developing remediation strategies. Studies have shown that the trifluoromethoxy group, a feature of this compound, may offer a balance between beneficial chemical properties and environmental degradability, suggesting a pathway toward more environmentally benign fluorosurfactants (Frömel & Knepper, 2010).
Fluorocarbon Synthesis and Industrial Applications
The evolution of fluorocarbon synthesis, including the development of compounds with specific fluorine substitutions, has significant implications for industrial applications, ranging from refrigerants to solvents. The synthesis and study of small fluorocarbons have been crucial in meeting market demands while adhering to regulatory constraints. This area of research highlights the importance of compounds like 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene in developing new materials that are both effective and environmentally compliant (Sicard & Baker, 2020).
Green Chemistry and Aqueous Media Reactions
The advancement of fluoroalkylation reactions in aqueous media represents a shift towards more environmentally friendly chemical synthesis, reducing the reliance on hazardous solvents and conditions. This research underscores the potential for using fluorinated compounds, including those similar to 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, in sustainable manufacturing processes. The ability to incorporate fluorine-containing functionalities into molecules in water or water-present environments opens new avenues for the synthesis of pharmaceuticals, agrochemicals, and functional materials, emphasizing the role of fluorine in enhancing the properties of these compounds (Song et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMSLJKBPIQURI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737395 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
CAS RN |
1373864-66-4 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

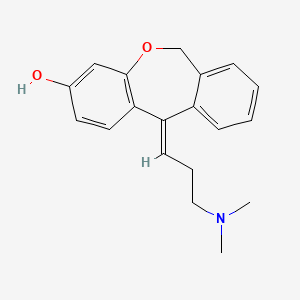
![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
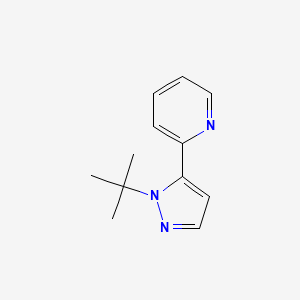
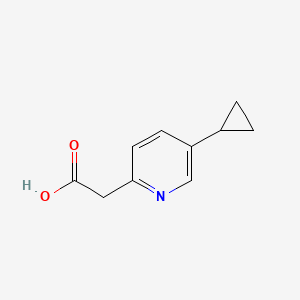
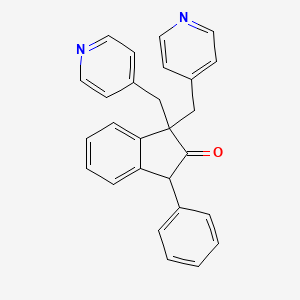
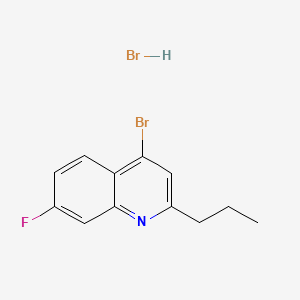
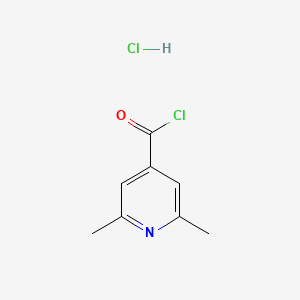

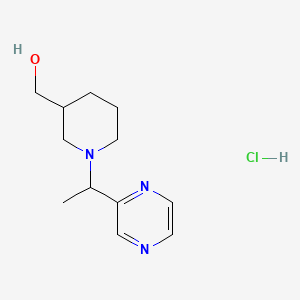
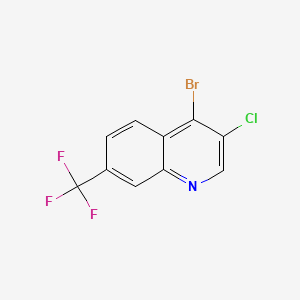
![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)
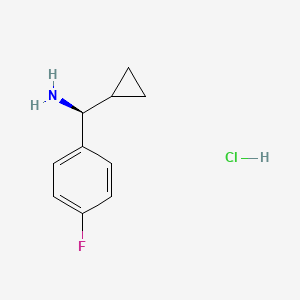
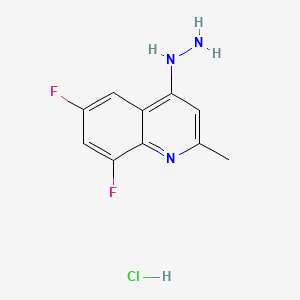
![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)